REACTION_CXSMILES
|
[O:1]([CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)O.[O:14]([CH:16]=[CH:17][CH2:18][CH2:19][CH3:20])O>>[OH:1][CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:14][CH:16]=[CH:17][CH2:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)CCCC=CC1=CC=CC=C1
|
Name
|
hydroperoxypentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C=CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reducing substrate in the presence of a peroxidase in a solvent for the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)O.[O:14]([CH:16]=[CH:17][CH2:18][CH2:19][CH3:20])O>>[OH:1][CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:14][CH:16]=[CH:17][CH2:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)CCCC=CC1=CC=CC=C1
|
Name
|
hydroperoxypentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C=CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reducing substrate in the presence of a peroxidase in a solvent for the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |